(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone
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Overview
Description
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone: is a complex organic compound that features a unique combination of a fluoro-substituted benzoxazepine ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazepine ring, followed by the introduction of the fluoro substituent. The imidazole moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone: can be compared with other compounds that feature similar structural motifs, such as:
Benzoxazepines: Compounds with a benzoxazepine core but different substituents.
Imidazole Derivatives: Molecules containing the imidazole ring with various functional groups.
The uniqueness of This compound lies in its specific combination of a fluoro-substituted benzoxazepine and an imidazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1H-imidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-1-2-12-9(5-10)7-17(3-4-19-12)13(18)11-6-15-8-16-11/h1-2,5-6,8H,3-4,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRVTGKCCJJAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)C3=CN=CN3)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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